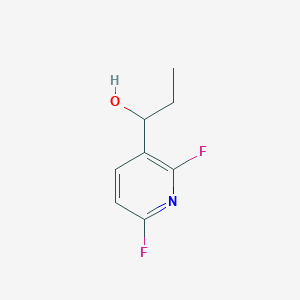
1-(2,6-Difluoropyridin-3-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluoropyridin-3-YL)propan-1-OL is a chemical compound characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions, and a propanol group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoropyridin-3-YL)propan-1-OL typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine. This intermediate can then be further reacted to introduce the propanol group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Difluoropyridin-3-YL)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
1-(2,6-Difluoropyridin-3-YL)propan-1-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluoropyridin-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol: Known for its multipotent chaperone activity and inhibitory effects on prion, cancer, and influenza virus proliferation.
(1R,2S)-1-amino-1-(2,6-difluoropyridin-3-yl)propan-2-ol: Another fluorinated pyridine derivative with similar structural features.
Uniqueness
1-(2,6-Difluoropyridin-3-YL)propan-1-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
955919-46-7 |
|---|---|
Formule moléculaire |
C8H9F2NO |
Poids moléculaire |
173.16 g/mol |
Nom IUPAC |
1-(2,6-difluoropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H9F2NO/c1-2-6(12)5-3-4-7(9)11-8(5)10/h3-4,6,12H,2H2,1H3 |
Clé InChI |
YVCDPMPCZQWJFV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(N=C(C=C1)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]](/img/structure/B12619537.png)
![3H-Imidazo[4,5-H][1,6]naphthyridine](/img/structure/B12619542.png)
![2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12619549.png)
![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)

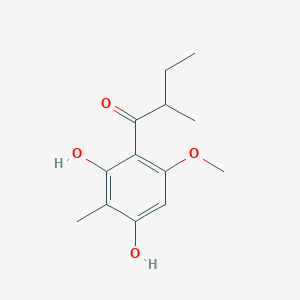
![5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12619566.png)
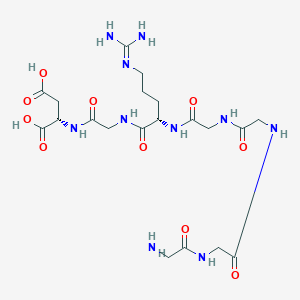
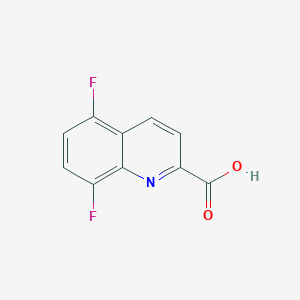
![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)
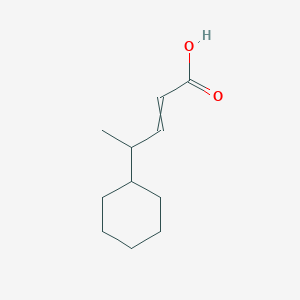
![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)

![(10S,11R,15S,16R)-13-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619617.png)
